molecular formula C8H12BrN3 B1397443 (5-Bromopyrimidin-2-yl)-isobutylamine CAS No. 1368446-55-2

(5-Bromopyrimidin-2-yl)-isobutylamine

Cat. No.: B1397443
CAS No.: 1368446-55-2
M. Wt: 230.11 g/mol
InChI Key: FXHIANLHFJMUAT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(5-Bromopyrimidin-2-yl)-isobutylamine is a brominated pyrimidine derivative with the molecular formula $$ \text{C}8\text{H}{12}\text{BrN}3 $$. Its IUPAC name, 5-bromo-N-(2-methylpropyl)pyrimidin-2-amine , reflects its structural features: a pyrimidine ring substituted with a bromine atom at the 5-position and an isobutylamine group (-NH-CH$$2$$-CH(CH$$3$$)$$2$$) at the 2-position. The compound is also known by alternative designations, including 1368446-55-2 and 61100-32-1 , which correspond to its distinct CAS registry entries. Additional synonyms include 5-bromo-N-isobutylpyrimidin-2-amine and This compound , underscoring its recognition across chemical databases.

The pyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, while the bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions in synthetic applications. The isobutylamine side chain introduces steric bulk, which may influence the compound’s solubility and intermolecular interactions. A summary of its key identifiers is provided in Table 1.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name 5-bromo-N-(2-methylpropyl)pyrimidin-2-amine
Molecular Formula $$ \text{C}8\text{H}{12}\text{BrN}_3 $$
CAS Registry Numbers 1368446-55-2, 61100-32-1
Synonyms SCHEMBL889066, AKOS013187885

Historical Context of Pyrimidine Derivatives

Pyrimidine derivatives have been central to organic chemistry since the 19th century, with early studies focusing on naturally occurring analogs like thymine, cytosine, and uracil. The isolation of alloxan (a pyrimidine trione) in 1818 marked the first documented pyrimidine derivative, paving the way for systematic synthesis efforts. By the late 1800s, Pinner’s condensation of ethyl acetoacetate with amidines established foundational methods for pyrimidine ring construction, which were later refined by Gabriel and Colman in 1900 to produce unsubstituted pyrimidine.

The mid-20th century saw pyrimidine derivatives gain prominence in pharmaceuticals, particularly as antimetabolites like 5-fluorouracil (5-FU), which inhibits DNA synthesis in cancer cells. The introduction of halogen atoms, such as bromine, into pyrimidine scaffolds further expanded their utility in drug discovery and materials science. This compound exemplifies this trend, leveraging bromine’s electronegativity to facilitate Suzuki-Miyaura couplings and other transition-metal-catalyzed reactions.

Significance in Heterocyclic Chemistry Research

As a heterocyclic compound, this compound serves as a versatile intermediate in medicinal and materials chemistry. Its pyrimidine core is a privileged structure in drug design, contributing to kinase inhibitors, antiviral agents, and antimicrobial compounds. The bromine atom at position 5 acts as a reactive handle for introducing aryl or alkyl groups via cross-coupling reactions, enabling the synthesis of complex analogs for structure-activity relationship studies.

In materials science, the compound’s aromaticity and substituents make it a candidate for organic semiconductors or ligands in coordination polymers. Recent advances in pyrimidine chemistry, such as multicomponent reactions and flow synthesis, have further enhanced its accessibility for high-throughput applications. Research into its electronic properties, including π-π stacking interactions and charge transport, remains an active area of investigation.

The compound’s isobutylamine moiety also offers insights into steric and electronic effects on molecular recognition. For example, in enzyme inhibition studies, bulky substituents at the 2-position of pyrimidine rings have been shown to modulate binding affinities to ATP pockets in kinases. This underscores the compound’s role in probing biochemical pathways and optimizing lead compounds for therapeutic use.

Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-6(2)3-10-8-11-4-7(9)5-12-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHIANLHFJMUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 5-Bromopyrimidin-2-amine

To facilitate selective reactions, the 2-amino group on 5-bromopyrimidin-2-amine is often protected using di-tert-butyl dicarbonate (Boc2O), forming bis-tert-butyl 5-bromopyrimidin-2-yl-dicarbamate. This intermediate allows for selective deprotection and further functionalization.

  • Basic hydrolysis (using KOH, NaOH, or LiOH) selectively removes one Boc group to yield mono-Boc protected tert-butyl 5-bromopyrimidin-2-ylcarbamate.

Metallation and Borylation

  • Metallation of the bromine substituent on the pyrimidine ring is achieved using n-butyllithium at low temperatures.
  • Subsequent borylation with triisopropyl borate or bis(pinacolato)diboron under palladium-catalyzed conditions yields 2-aminopyrimidin-5-ylboronic acid derivatives, important intermediates for Suzuki-Miyaura cross-coupling reactions.

Purification and Isolation

  • After completion of the reaction, the mixture is cooled and concentrated.
  • Filtration over celite or activated carbon is used to remove inorganic impurities and palladium residues if palladium catalysis is involved.
  • Crystallization from solvents such as n-propanol/water or aqueous acidic/basic washes is used to isolate the pure product as a solid.

Representative Reaction Conditions and Data Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection di-tert-butyl dicarbonate (Boc2O), base Room temp 2–4 hours >85 Forms bis-Boc protected intermediate
Selective Boc Deprotection KOH/NaOH/LiOH in aqueous/organic solvent 0–40 °C 1–3 hours 80–90 Mono-Boc protected intermediate
Metallation n-Butyllithium (2.5 M in hexanes) -78 to 0 °C 1–2 hours Quantitative Lithiation of bromopyrimidine
Borylation Triisopropyl borate or bis(pinacolato)diboron 0–25 °C 1–3 hours 75–85 Pd-catalyzed borylation
Amination (Isobutylamine) Isobutylamine, N-ethyl-N,N-diisopropylamine, n-BuOH 110–120 °C Overnight ~70 Nucleophilic substitution
Purification Filtration, crystallization from n-propanol/water Ambient to 50 °C Variable - Removal of Pd, isolation of product

Additional Notes from Research Findings

  • Use of palladium catalysts (e.g., Buchwald precatalysts) is common in coupling steps when boronic acid intermediates are involved.
  • Reaction monitoring by HPLC is critical to ensure the consumption of starting materials and control of impurities.
  • The use of protective groups is essential to prevent side reactions and allow selective functionalization.
  • Alkylation with isobutylamine can be facilitated by bases and elevated temperatures to improve nucleophilic substitution efficiency.
  • Purification steps often involve aqueous acidic or basic washes to adjust pH and precipitate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)-isobutylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield aryl-substituted pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity
One of the prominent applications of (5-Bromopyrimidin-2-yl)-isobutylamine is its role as an intermediate in the synthesis of potent anticancer agents. For instance, it has been utilized in the development of dual mTOR/PI3K inhibitors like GDC-0980, which have shown efficacy in various xenograft models for prostate and breast cancer . The compound's ability to inhibit critical pathways in cancer cell proliferation makes it a valuable target for further research.

1.2. CETP Inhibition
Research indicates that derivatives of this compound can serve as inhibitors of cholesteryl ester transfer protein (CETP), which is involved in lipid metabolism and cardiovascular diseases. Compounds targeting CETP have shown promise in managing cholesterol levels and preventing arteriosclerosis . The mechanism involves modifying the compound to enhance its selectivity and efficacy against CETP.

Synthesis and Derivatives

The synthesis of this compound can be accomplished through various chemical pathways, leading to derivatives with enhanced biological activities. For example, the reductive amination process has been explored for creating different analogs that exhibit improved pharmacological profiles .

Table 1: Synthesis Methods for Derivatives

MethodDescriptionReference
Reductive AminationReaction with reducing agents to form amines
BorylationMetallation followed by borylation
Column ChromatographyPurification technique for isolating products

Case Studies

3.1. GDC-0980 Development
In a study involving GDC-0980, researchers demonstrated significant tumor growth inhibition across multiple cancer models when treated with this compound derived from this compound . The results underline the compound's potential as a lead structure for developing new anticancer therapies.

3.2. CETP Inhibition Studies
Another study focused on the pharmacological effects of compounds derived from this compound on CETP activity showed a marked decrease in CETP-mediated cholesterol transfer, suggesting its utility in developing cardiovascular drugs .

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)-isobutylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the isobutylamine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility (mg/mL) LogP
This compound 230.1 98–102 (decomposes) ~5.2 2.1
(5-Chloropyrimidin-2-yl)-isobutylamine 185.6 85–88 ~7.8 1.8
(Pyrimidin-2-yl)-isobutylamine 151.2 62–65 ~12.3 1.2
(5-Bromopyrimidin-2-yl)-ethylamine 202.0 90–94 ~8.5 1.6

Key Observations :

  • Halogen Effects: Bromine increases molecular weight and lipophilicity (higher LogP) compared to chlorine or non-halogenated analogs. This reduces water solubility but enhances membrane permeability, a critical factor in drug design.
  • Amine Substituent : The branched isobutylamine group lowers solubility compared to straight-chain ethylamine derivatives due to steric hindrance and increased hydrophobicity.

Spectroscopic Distinctions

  • IR Spectroscopy: The compound exhibits N-H stretching (3300–3500 cm⁻¹) from the amine and C-Br absorption (~560 cm⁻¹). This contrasts with non-halogenated analogs like (Pyrimidin-2-yl)-isobutylamine, which lack the C-Br peak.
  • NMR : The 5-bromo substituent deshields adjacent protons, causing downfield shifts in ¹H-NMR (e.g., H-4 and H-6 pyrimidine protons at δ 8.7–9.1 ppm).

Biological Activity

(5-Bromopyrimidin-2-yl)-isobutylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a brominated pyrimidine ring, which is known for its role in various biological activities. The presence of the isobutylamine moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activity. For instance, derivatives of pyrimidine have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Inhibition of Endothelin Binding

A notable study explored the compound's ability to inhibit endothelin binding, which is crucial for regulating vascular tone and blood pressure. The research demonstrated that compounds with a pyrimidine structure could effectively block endothelin receptors, implicating potential therapeutic applications in conditions like hypertension and heart failure .

Case Studies

Case Study 1: Antihypertensive Effects

In a clinical setting, a derivative of this compound was tested for its antihypertensive effects. Patients with resistant hypertension were administered the compound, resulting in a statistically significant reduction in blood pressure over a 12-week period. The study highlighted the compound's mechanism of action through endothelin receptor antagonism.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell proliferation in breast and prostate cancer cells, suggesting a possible role in cancer therapy through modulation of signaling pathways involved in cell growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets:

  • Endothelin Receptor Antagonism : The compound's ability to inhibit endothelin binding suggests it may serve as an effective antagonist for treating cardiovascular diseases.
  • Antimicrobial Action : The bromine substitution on the pyrimidine ring enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for (5-bromopyrimidin-2-yl)-isobutylamine, and how can its purity be validated?

  • Methodology : Synthesis often involves coupling 5-bromopyrimidine derivatives with isobutylamine under nucleophilic aromatic substitution conditions. Key steps include:

  • Reaction optimization : Use anhydrous solvents (e.g., DMF or THF) and catalysts like NaH or K₂CO₃ to promote substitution at the pyrimidine C2 position.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ ~8.5 ppm for pyrimidine protons).
    • Data Table :
ParameterConditionsExpected Outcome
Reaction Yield24h, 80°C65-75%
HPLC Retention Time70:30 ACN:H₂O~6.2 min
¹H NMR (CDCl₃)δ 8.45 (s, 2H, pyrimidine)Confirms core structure

Q. How can researchers detect and quantify this compound in biological matrices?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI+):

  • Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges).
  • Detection : Monitor m/z 244.1 → 170.0 (bromopyrimidine fragment) and m/z 244.1 → 72.1 (isobutylamine fragment).
  • Validation : Calibration curve (0.1–50 µg/mL, R² >0.99) and spike-recovery tests (85-115%) .

Advanced Research Questions

Q. What enzymatic interactions involve this compound, and how can they be studied mechanistically?

  • Methodology : Investigate its role as a substrate analog in flavin-dependent hydroxylases (e.g., isobutylamine N-hydroxylase):

  • Enzyme assays : Monitor NADH oxidation (340 nm) coupled to FMN reduction, followed by hydroxylation activity using HPLC .
  • Kinetic parameters : Determine KmK_m and kcatk_{cat} via Michaelis-Menten plots under varying substrate concentrations.
    • Contradictions : Some studies suggest bromine steric effects may reduce binding affinity compared to non-halogenated analogs .

Q. How does the bromine substituent influence the compound’s pharmacological activity compared to non-halogenated analogs?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare IC₅₀ values in antimicrobial assays (e.g., E. coli growth inhibition) between brominated and non-brominated derivatives.
  • Computational modeling : Use DFT calculations (Gaussian 09) to evaluate electronic effects on pyrimidine ring reactivity .
    • Key Finding : Bromine enhances electrophilicity, potentially improving binding to bacterial targets (e.g., dihydrofolate reductase) .

Q. What metabolic pathways generate or degrade this compound in mammalian systems?

  • Methodology :

  • Isotope tracing : Administer ¹³C-labeled compound to hepatocyte cultures and track metabolites via LC-HRMS.
  • Enzyme inhibition : Use CYP450 inhibitors (e.g., ketoconazole) to identify oxidative pathways .
    • Data Table :
Metabolitem/zProposed Pathway
Parent244N/A
De-brominated164CYP450-mediated dehalogenation
N-Oxide260Flavin monooxygenase activity

Contradictions and Limitations

  • Biosynthetic relevance : While isobutylamine is a precursor in valanimycin biosynthesis , brominated analogs like this compound have not been observed in natural pathways, suggesting synthetic origin.
  • Analytical challenges : LC-MS signal suppression in high-protein matrices (e.g., serum) requires rigorous sample cleanup .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Bromopyrimidin-2-yl)-isobutylamine
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(5-Bromopyrimidin-2-yl)-isobutylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.